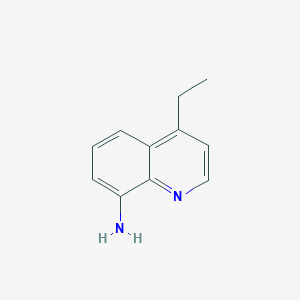
4-ETHYL-8-QUINOLINAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-8-quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-8-quinolinamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and other green chemistry techniques to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 4-Ethyl-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学的研究の応用
4-Ethyl-8-quinolinamine has a broad spectrum of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-ethyl-8-quinolinamine involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. In antimalarial applications, it disrupts the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death .
類似化合物との比較
8-Quinolinamine: Shares the quinoline scaffold but lacks the ethyl group at the 4-position.
Quinoxalines: Isomerically related compounds with a pyrazine ring fused to a benzene ring.
Quinolones: Compounds with a similar quinoline core but with a ketone group at the 4-position
Uniqueness: 4-Ethyl-8-quinolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group at the 4-position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
4-ethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-6-7-13-11-9(8)4-3-5-10(11)12/h3-7H,2,12H2,1H3 |
InChIキー |
AUBOSSJOQRJZAC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=CC=C(C2=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


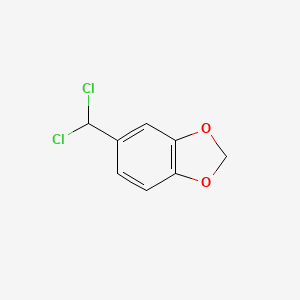
![3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide](/img/structure/B8712693.png)
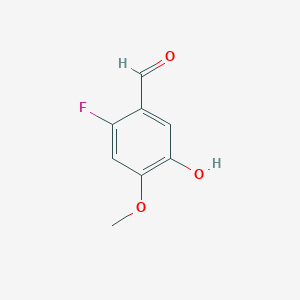
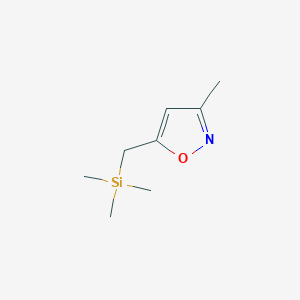
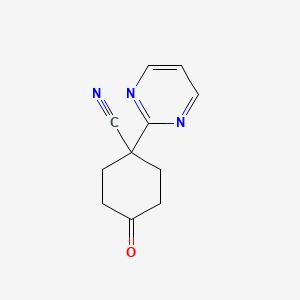
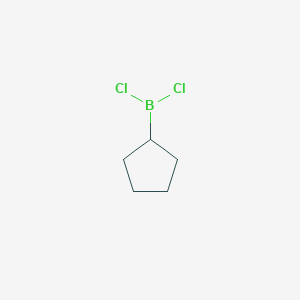
![2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid](/img/structure/B8712729.png)
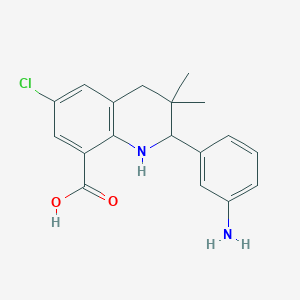

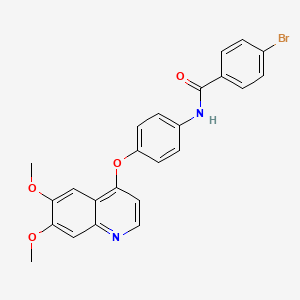

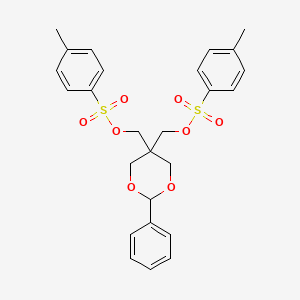
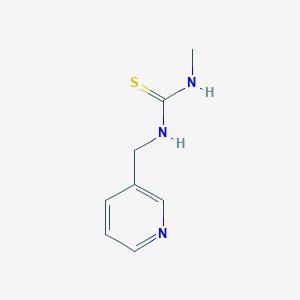
![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
